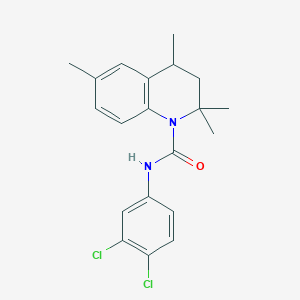
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with dichlorophenyl and tetramethyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with a quinoline derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)propionamide: Shares the dichlorophenyl group but differs in the rest of the structure.
N-(3,4-dichlorophenyl)malonamate: Contains a similar dichlorophenyl group with a different core structure.
Uniqueness
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide is unique due to its specific quinoline core and tetramethyl substitution, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22Cl2N2O |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C20H22Cl2N2O/c1-12-5-8-18-15(9-12)13(2)11-20(3,4)24(18)19(25)23-14-6-7-16(21)17(22)10-14/h5-10,13H,11H2,1-4H3,(H,23,25) |
InChI Key |
XQPVVUGQLNSUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















